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Cat. No.: B15588227

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide detailed protocols for in vitro assays using the small molecule
ERG antagonist, VPC-18005, with the VCaP human prostate cancer cell line. VCaP cells
endogenously overexpress the ERG protein due to a TMPRSS2-ERG gene fusion, making
them a relevant model for studying ERG-positive prostate cancer.

Introduction to VPC-18005

VPC-18005 is a novel small molecule antagonist of the ETS-related gene (ERG).[1][2]
Genomic translocations involving ERG are found in approximately half of all prostate cancer
cases, leading to the aberrant expression of ERG protein, which contributes to disease
progression.[2] VPC-18005 functions by directly interacting with the ERG-ETS domain, which
sterically blocks its binding to DNA and thereby disrupts its transcriptional activity.[2][3][4][5] In
vitro studies have demonstrated that VPC-18005 can inhibit ERG-induced transcription, reduce
the migration and invasion of ERG-expressing prostate cancer cells, and decrease the
expression of ERG-regulated genes like SOX9.[1][3][4] Notably, VPC-18005 achieves this
without significant cytotoxicity at effective concentrations.[3][4]

VCaP Cell Culture

VCaP cells are known to be delicate and have a slow doubling time, which can range from
approximately 51 to 220 hours.[6][7] They are an adherent cell line derived from a vertebral
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metastatic lesion of human prostate cancer.[6][8]
Recommended Culture Conditions:

o Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin.

e Incubation: 37°C in a humidified atmosphere with 5% CO2.

e Subculturing: VCaP cells should be handled gently. Use slow centrifugation speeds and
avoid aggressive pipetting. It may be beneficial to leave them in small clumps rather than
creating a single-cell suspension.[6] It can take 2-3 weeks for a T-75 flask to reach
confluency.[6] For some applications, flasks can be pre-coated with Matrigel to improve
attachment.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro assays with VPC-18005

in VCaP cells.
Assay Cell Line Parameter Value Reference
Luciferase
Reporter Assay VCaP IC50 6 UM [B11415]1[9]
(PETS-luc)
No significant
decrease in
Cell Viability o
VCaP Effect viability at [4]
(MTS Assay) ]
concentrations
up to 25 uM

Experimental Protocols
ERG Transcriptional Activity - Luciferase Reporter Assay

This protocol is designed to quantify the inhibitory effect of VPC-18005 on ERG-mediated
transcriptional activity in VCaP cells using a luciferase reporter construct containing ETS-
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responsive elements (pETS-luc).

Materials:

e VCaP cells

o Complete culture medium

e pPETS-luc reporter plasmid

¢ Renilla luciferase control plasmid (for normalization)
o Transfection reagent (e.g., Lipofectamine 3000)
e Opti-MEM | Reduced Serum Medium

e VPC-18005

e DMSO (vehicle control)

o 96-well white, clear-bottom tissue culture plates
o Dual-luciferase reporter assay system

e Luminometer

Protocol:

o Cell Seeding: Seed VCaP cells in a 96-well white, clear-bottom plate at a density of 2 x 10"4
cells per well in 100 pL of complete culture medium. Allow cells to adhere for 24 hours.

e Transfection:

o For each well, prepare a transfection mix in Opti-MEM containing the pETS-luc reporter
plasmid and the Renilla luciferase control plasmid. .

o Add the transfection reagent to the plasmid mix, incubate according to the manufacturer's
instructions, and then add the complex to the cells.
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o Incubate for 24 hours.

e Compound Treatment:

o Prepare a serial dilution of VPC-18005 in complete culture medium. A typical
concentration range would be from 0.1 uM to 100 uM.[3] Also, prepare a vehicle control
(DMSO) at the same final concentration as the highest VPC-18005 concentration.

o Carefully remove the transfection medium from the cells and replace it with 100 pL of the
medium containing the different concentrations of VPC-18005 or DMSO.

 Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
e Luciferase Assay:

o Remove the medium and lyse the cells using the passive lysis buffer provided with the
dual-luciferase reporter assay system.

o Measure the firefly and Renilla luciferase activities using a luminometer according to the
manufacturer's protocol.

e Data Analysis:
o Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
o Express the results as a percentage of the vehicle control.

o Plot the percentage of luciferase activity against the log concentration of VPC-18005 and
determine the IC50 value using non-linear regression analysis.

Cell Viability - MTS Assay

This protocol measures the effect of VPC-18005 on the metabolic activity of VCaP cells as an
indicator of cell viability.

Materials:

e VCaP cells
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o Complete culture medium

» VPC-18005

e DMSO (vehicle control)

e 96-well tissue culture plates

e MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
e Microplate spectrophotometer

Protocol:

o Cell Seeding: Seed VCaP cells in a 96-well plate at a density of 5,000 cells/well in 100 pL of
complete culture medium.[10] Allow cells to adhere for 24 hours.

e Compound Treatment:

o Prepare a serial dilution of VPC-18005 in complete culture medium (e.g., 0.2-25 uM).[4]
Include a vehicle control (DMSO).

o Add 100 pL of the compound-containing medium to the respective wells.
¢ Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
e MTS Assay:
o Add 20 puL of MTS reagent to each well.
o Incubate for 1-4 hours at 37°C.
o Data Acquisition: Measure the absorbance at 490 nm using a microplate spectrophotometer.
o Data Analysis:

o Subtract the background absorbance (medium only).

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=7505872&type=30
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://www.oncotarget.com/article/17124/text/
https://www.researchgate.net/publication/316670425_Discovery_and_characterization_of_small_molecules_targeting_the_DNA-binding_ETS_domain_of_ERG_in_prostate_cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Express the viability of treated cells as a percentage relative to the vehicle-treated control
cells.

Western Blot Analysis of ERG Protein Levels

This protocol describes how to assess the levels of ERG protein in VCaP cells following
treatment with VPC-18005.

Materials:

e VCaP cells

o Complete culture medium

 VPC-18005

e DMSO (vehicle control)

e Cycloheximide (optional, to assess protein stability)[3][4][5]
e RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels

» Transfer buffer

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies (anti-ERG, anti-Vinculin or anti-GAPDH as loading control)
e HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system
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Protocol:

e Cell Treatment:

o Seed VCaP cells in 6-well plates and grow to 70-80% confluency.

o Treat cells with the desired concentrations of VPC-18005 or DMSO for the desired time
(e.g., 4 hours).[3][4][5]

o (Optional) To assess effects on protein stability, pre-treat with a protein synthesis inhibitor
like cycloheximide (e.g., 1 hour) before adding VPC-18005.[3][4][5]

e Cell Lysis:

o Wash cells with ice-cold PBS.

o Lyse cells in RIPA buffer.

o Centrifuge to pellet cell debris and collect the supernatant.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

e SDS-PAGE and Transfer:

o Denature equal amounts of protein by boiling in Laemmli buffer.

o Separate proteins by SDS-PAGE.

o Transfer proteins to a PVDF membrane.

e Immunoblotting:

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate with primary anti-ERG antibody overnight at 4°C.

o Wash the membrane with TBST.
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o Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

o Wash the membrane with TBST.

» Detection:
o Apply chemiluminescent substrate.
o Visualize protein bands using an imaging system.

o Loading Control: Strip the membrane and re-probe with an antibody against a loading control
protein (e.g., Vinculin or GAPDH) to ensure equal protein loading.[3][4][5]

Cell Migration and Invasion Assay

This protocol uses a real-time cell analysis system to measure the effect of VPC-18005 on
VCaP cell migration and invasion.

Materials:

e VCaP cells

e Serum-free medium

o Complete culture medium (as chemoattractant)

e VPC-18005

e DMSO (vehicle control)

» Real-time cell analysis system (e.g., XCELLigence) with CIM-Plates
» Matrigel (for invasion assay)

Protocol:

o Plate Preparation:
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o For the invasion assay, coat the upper chamber of the CIM-plate with a thin layer of
Matrigel and allow it to solidify. For the migration assay, no coating is needed.

o Add complete culture medium to the lower chamber as a chemoattractant.
o Cell Seeding:
o Resuspend VCaP cells in serum-free medium.
o Seed the cells in the upper chamber of the CIM-plate.
e Compound Treatment: Add VPC-18005 (e.g., 5 uM) or DMSO to the upper chamber.[5][9]

o Real-Time Monitoring: Place the plate in the real-time cell analysis system and monitor cell
migration/invasion for an extended period (e.g., up to 72 hours). The system measures
changes in electrical impedance as cells move from the upper to the lower chamber.

o Data Analysis: The cell index, which is proportional to the number of migrated/invaded cells,
is plotted over time. Compare the migration/invasion rates between VPC-18005-treated and
vehicle-treated cells.

Apoptosis Assay - Annexin V and Propidium lodide (PI)
Staining

This protocol is a general method to assess whether a compound induces apoptosis or
necrosis. While VPC-18005 is reported to be non-cytotoxic, this assay can be used to confirm
this or to test other compounds.

Materials:

VCaP cells

Complete culture medium

VPC-18005 or other test compound

DMSO (vehicle control)
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e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
Binding Buffer)

e Flow cytometer
Protocol:
e Cell Treatment:
o Seed VCaP cells in 6-well plates and allow them to adhere.

o Treat cells with the desired concentrations of the test compound or vehicle control for a
specified time (e.g., 24-48 hours).

e Cell Harvesting:

o Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation
reagent like Accutase.

o Centrifuge the cell suspension and wash the cells once with cold PBS.

e Staining:

[¢]

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x
1076 cells/mL.

[¢]

Transfer 100 pL of the cell suspension to a flow cytometry tube.

[e]

Add 5 pL of Annexin V-FITC and 5 pL of PI.

o

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]
e Flow Cytometry Analysis:

o Add 400 pL of 1X Binding Buffer to each tube.

o Analyze the cells immediately by flow cytometry.

o Data Interpretation:
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Annexin V- / PI-: Live cells

[e]

o

Annexin V+ / PI-: Early apoptotic cells

[¢]

Annexin V+ / Pl+: Late apoptotic or necrotic cells

Annexin V- / Pl+: Necrotic cells

o

Visualizations

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

ERG Signaling Pathway in VCaP Cells
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Experimental Workflow: Luciferase Reporter Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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